Einecs 262-223-1

Description

Contextual Significance in Chemical Sciences

4-Heptyloxyphenol holds significance in several domains of chemical science. It serves as a versatile building block in organic synthesis, where its phenolic hydroxyl group and ether linkage can be modified to create more complex molecules. smolecule.com It is utilized as an intermediate in the production of various chemical products, including surfactants. cymitquimica.com In the field of materials science, its elongated molecular structure is relevant to the study and development of liquid crystals. Furthermore, its interactions with biological systems have made it a valuable tool in biochemical and medical research. smolecule.com

The compound's structure, featuring both a hydrophobic alkyl chain and a hydrophilic phenol (B47542) group, gives it amphiphilic properties that are of interest in surface chemistry and for the synthesis of surfactants. cymitquimica.com It is also used as a research chemical for laboratory purposes, enabling further investigation into its properties and potential applications. calpaclab.com

Historical Perspectives on Chemical Compound Research

The study of 4-Heptyloxyphenol is situated within the broader historical context of research into phenols and their derivatives. Research into hydroquinone, a parent compound, and its ethers dates back to the mid-20th century, initially focusing on their effects on pigmentation. ijdvl.comhilarispublisher.com Early studies in the 1930s also explored the properties of monoethers of dihydric phenols, including those of hydroquinone. acs.org These foundational investigations into the synthesis and reactivity of phenol ethers paved the way for the exploration of more complex derivatives like 4-Heptyloxyphenol.

A significant area of historical research that provides context for 4-Heptyloxyphenol is the study of liquid crystals. The discovery of liquid crystalline phases in the late 19th century by Friedrich Reinitzer and subsequent characterization by Otto Lehmann opened up a new field of materials science. ethw.orguh.edukit.edu The development of liquid crystal displays (LCDs) in the 1960s spurred extensive research into new organic molecules with liquid crystalline properties. leidenuniv.nlresearchgate.net The molecular shape of compounds like 4-Heptyloxyphenol, with a rigid core and a flexible alkyl chain, is typical of molecules that exhibit such mesophases, making it a compound of interest within this historical research trajectory.

Current Research Landscape and Emerging Trends in Compound Studies

The current research landscape for 4-Heptyloxyphenol is diverse, with several emerging trends. One of the most prominent areas of investigation is its role as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1). smolecule.comabmole.com This activity, which inhibits the production of steroid hormones, makes it a valuable chemical probe for studying endocrine functions and disorders related to hormonal imbalances. smolecule.com

Another significant trend is the study of 4-Heptyloxyphenol in the context of metabolomics. Recent studies have identified this compound in human blood, where its presence is indicative of external exposure as it is not a naturally occurring metabolite. hmdb.ca This has led to its classification as part of the human exposome, the totality of human environmental exposures, and has spurred further research into its sources and biological implications. hmdb.ca

There is also growing interest in the antimicrobial properties of 4-Heptyloxyphenol. Research has demonstrated its activity against various bacterial strains, including those that form biofilms. labnet.es This has opened up avenues for the development of new antimicrobial agents, a critical area of research given the rise of antibiotic resistance. nih.gov

Finally, 4-Heptyloxyphenol continues to be relevant in materials science. It is used in studies related to liquid crystals and as a component in the synthesis of more complex materials, such as porphyrins for use in chemical sensors. biosynth.comsemanticscholar.org

Detailed Research Findings

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Heptyloxyphenol

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₂ | smolecule.comlookchem.comnih.gov |

| Molecular Weight | 208.30 g/mol | smolecule.comsigmaaldrich.com |

| CAS Number | 13037-86-0 | lookchem.comnih.gov |

| Appearance | White to light beige crystalline powder | lookchem.comchemicalbook.com |

| Melting Point | 60-63 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 325.254 °C at 760 mmHg | lookchem.com |

| Solubility | Soluble in DMSO | smolecule.com |

| IUPAC Name | 4-heptoxyphenol | smolecule.comnih.gov |

Table 2: Key Research Findings on 4-Heptyloxyphenol

| Research Area | Finding | Implication | Source |

| Endocrinology | Selective inverse agonist of steroidogenic factor-1 (SF-1) with an IC₅₀ of 50-100 nM. abmole.comchemicalbook.com | A valuable research tool for studying steroid hormone synthesis and related disorders. smolecule.com | abmole.comchemicalbook.com |

| Antimicrobial Activity | Exhibits antibacterial activity against various strains, including P. gingivalis and S. epidermidis. abmole.com | Potential for development as a new antimicrobial agent, particularly against biofilm-forming bacteria. | abmole.com |

| Metabolomics | Detected in human blood as a non-naturally occurring metabolite. hmdb.ca | Serves as a potential biomarker for environmental chemical exposure. hmdb.ca | hmdb.ca |

| Organic Synthesis | Used as a building block and intermediate. smolecule.comcymitquimica.com | Facilitates the creation of more complex molecules and materials. smolecule.com | smolecule.comcymitquimica.com |

| Materials Science | Component in liquid crystal research and synthesis of porphyrins. biosynth.comsemanticscholar.org | Contributes to the development of new materials for sensors and displays. biosynth.comsemanticscholar.org | biosynth.comsemanticscholar.org |

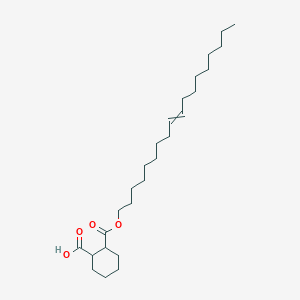

Properties

CAS No. |

60412-98-8 |

|---|---|

Molecular Formula |

C26H46O4 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |

InChI Key |

LWMJNFRARYGRPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of Flumazenil (1) logically deconstructs the molecule into simpler, more readily available starting materials. The primary disconnection strategy targets the imidazole (B134444) ring, which is typically the last heterocycle formed.

The key disconnections are:

Imidazole Ring Disconnection: The C=N-C=C fragment of the imidazole ring can be disconnected via a cycloaddition/condensation pathway. This reveals a key benzodiazepine (B76468) intermediate (2), specifically an activated imidate or thioimidate, and a two-carbon component like ethyl isocyanoacetate (3). google.com

Benzodiazepine Core Disconnection: The seven-membered benzodiazepine ring of intermediate (2) can be further simplified. Disconnecting the amide bond leads to an anthranilic acid derivative (4) and sarcosine (B1681465) (N-methylglycine) (5). google.com This approach is common in many benzodiazepine syntheses.

This analysis points to a synthetic strategy that begins with a substituted anthranilic acid, builds the seven-membered benzodiazepine core, and finally constructs the fused imidazole ring. Several reported syntheses follow this general pathway. google.comgoogle.com

Classical Synthetic Routes to the Chemical Compound

Classical syntheses of Flumazenil involve multi-step batch processes, focusing on the sequential construction of the heterocyclic core.

The key steps are:

Amide Formation: 5-fluoro-2-nitrobenzoic acid is condensed with a sarcosine ester (e.g., sarcosine ethyl ester) to form the N-acyl-N-methylglycine derivative, N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate. google.com

Reduction and Cyclization: The nitro group is reduced to an amine, which undergoes simultaneous intramolecular cyclization to form the benzodiazepine core. This step yields the key intermediate 7-fluoro-3,4-dihydro-4-methyl-1H- Current time information in Bangalore, IN.google.combenzodiazepine-2,5-dione. google.com

Activation: The dione (B5365651) intermediate is activated for the subsequent cyclization. This is typically achieved by chlorination of one of the amide carbonyls using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride, which converts the lactam to a reactive lactim chloride intermediate, 2-chloro-7-fluoro-3,4-dihydro-4-methyl-5H- Current time information in Bangalore, IN.google.combenzodiazepine-5-one. google.com

Imidazole Ring Formation: The final step is the reaction of the activated intermediate with ethyl isocyanoacetate in the presence of a base. This results in a cycloaddition reaction that forms the fused imidazole ring, yielding Flumazenil. google.com

Throughout the synthesis, intermediates are typically purified and characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure purity and confirm structural integrity before proceeding to the next step.

Table 1: Overview of a Classical Stepwise Synthesis of Flumazenil

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Condensation | 5-fluoro-2-nitrobenzoic acid, Sarcosine ester | N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate |

| 2 | Reductive Cyclization | Ni catalyst, Reducing agent (e.g., H₂) | 7-fluoro-3,4-dihydro-4-methyl-1H- Current time information in Bangalore, IN.google.combenzodiazepine-2,5-dione |

| 3 | Chlorination/Activation | POCl₃ or SOCl₂, Toluene, 60-90°C | 2-chloro-7-fluoro-3,4-dihydro-4-methyl-5H- Current time information in Bangalore, IN.google.combenzodiazepine-5-one |

| 4 | Imidazole Cycloaddition | Ethyl isocyanoacetate, Base (e.g., K₂CO₃, NaH), DMF | Flumazenil |

Catalysis is employed in several steps of Flumazenil synthesis to improve efficiency, yield, and environmental friendliness.

Nitro Group Reduction: The reduction of the nitro group in the N-(5-fluoro-2-nitrobenzoyl)-N-methylglycinate intermediate is a critical step. While various reducing agents can be used, catalytic hydrogenation using a Nickel (Ni) catalyst offers a greener and more efficient alternative to stoichiometric reductants. google.com

Chlorination: The activation of the benzodiazepine-2,5-dione intermediate via chlorination can be facilitated by a catalyst. N,N-dimethylformamide (DMF) is reported to catalyze this reaction when using thionyl chloride or phosphorus oxychloride. google.com

Palladium Catalysis: While not always used in the primary Flumazenil synthesis, palladium on carbon (Pd/C) has been utilized for the stereoselective synthesis of related benzodiazepine derivatives, highlighting the utility of palladium catalysis in this class of compounds. researchgate.net

Copper-Mediated Reactions: In the context of advanced synthesis for radiolabeling, copper-mediated methods have proven highly effective. These include the fluorination of boronate ester and stannyl (B1234572) precursors to produce [¹⁸F]Flumazenil, demonstrating the power of transition metal catalysis for forming the crucial C-F bond. mdpi.comnih.gov

Table 2: Examples of Catalysis in Flumazenil Synthesis and Analogs

| Reaction Step | Catalyst | Purpose |

|---|---|---|

| Nitro Reduction | Nickel (Ni) | Catalytic hydrogenation for a green reduction process. google.com |

| Chlorination | N,N-dimethylformamide (DMF) | Catalyzes the formation of the reactive lactim chloride. google.com |

| ¹⁸F-Fluorination | Copper (Cu) complexes | Mediate the late-stage radiofluorination of stannyl or boronate ester precursors. mdpi.comnih.gov |

Advanced Synthetic Strategies

Advanced synthetic strategies for Flumazenil have primarily focused on the efficient production of its radiolabeled forms for Positron Emission Tomography (PET) imaging. These methods often leverage automation and flow chemistry.

Flumazenil is an achiral molecule; it does not possess a stereocenter and does not exist as enantiomers. Therefore, stereoselective or enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is not a relevant or necessary strategy for the preparation of Flumazenil itself. The synthesis of Flumazenil yields a single, achiral product. Research into the asymmetric synthesis of related chiral benzodiazepine derivatives is ongoing, but it does not apply to the specific synthesis of Flumazenil. researchgate.netnih.gov

Flow chemistry and automated synthesis platforms are extensively used for the preparation of radiolabeled Flumazenil, such as [¹¹C]Flumazenil and [¹⁸F]Flumazenil. dntb.gov.ua These continuous processes offer significant advantages over traditional batch methods, including reduced reaction times, lower reagent consumption, and improved reproducibility, which are critical when working with short-lived radioisotopes. youtube.com

Automated Radiosynthesis: Commercially available automated synthesis modules (e.g., Trasis AllinOne, Eckert & Ziegler Modular-Lab, iMiDEV) are frequently employed. nih.govnih.govdiva-portal.orgsnmjournals.org These systems perform the entire synthesis—from radioisotope trapping to reaction, purification, and formulation—in a closed, shielded environment. nih.gov

Continuous-Flow Reaction: Reagents are pumped continuously through micro-reactors or packed columns. For instance, the synthesis of [¹¹C]Flumazenil involves passing gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate through a column containing the desmethyl-flumazenil precursor. diva-portal.orgsnmjournals.org The short residence time in the heated reactor is sufficient for the methylation reaction to occur.

Purification and Formulation: The crude product from the flow reactor is typically purified online using semi-preparative HPLC. mdpi.comnih.gov The desired fraction containing the purified radiotracer is collected, formulated into an injectable solution, and subjected to quality control, all within a single automated sequence. snmjournals.org

Recent advances in the synthesis of [¹⁸F]Flumazenil utilize novel precursors like diaryliodonium salts, boronate esters, or stannanes in copper-mediated reactions, which are highly amenable to automation and provide higher radiochemical yields compared to older methods like nucleophilic substitution of a nitro-precursor. mdpi.comnih.govsnmjournals.orggoogle.com

Table 3: Comparison of Advanced Synthesis Methods for Radiolabeled Flumazenil

| Method | Key Feature | Precursor | Typical Synthesis Time | Radiochemical Yield (Decay Corrected) |

|---|---|---|---|---|

| [¹¹C]Methylation | Captive solvent/flow-through methylation | Desmethyl-flumazenil | ~18-35 min | Variable |

| [¹⁸F]Nucleophilic Substitution | Aromatic substitution on nitro-precursor | Nitro-flumazenil | ~70-90 min | ~15-30% |

| [¹⁸F]Diaryliodonium Salt | Fluorination of an iodonium (B1229267) salt | 4-methylphenyl(iodo)mazenil tosylate | ~55-60 min | ~67-75% |

| [¹⁸F]Copper-Mediated | Cu-mediated fluorination of boronate or stannyl precursor | Flumazenil-boronic ester (FMZ-BPin) or Stannyl-flumazenil | ~55-80 min | ~22-43% |

Sustainable and Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-Butyl-4-chloro-5-formyl-1H-imidazole and its derivatives to minimize environmental impact and improve efficiency. Research has focused on the use of environmentally benign solvents and catalysts.

One notable approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and effective reaction medium. acgpubs.org For instance, the synthesis of 2'-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones, a derivative of the target compound, has been successfully carried out in PEG-400. This method avoids the use of volatile and often toxic organic solvents like DMSO and pyridine. acgpubs.org The Claisen-Schmidt condensation to form chalcone (B49325) intermediates from 2-butyl-4-chloro-5-formyl-imidazole has also been demonstrated in PEG-400, highlighting its utility as a green solvent. researchgate.net The key advantages of using PEG-400 include reduced reaction times, improved yields, and the ability to recycle the solvent, which aligns with the core tenets of green chemistry. acgpubs.org

Another green approach focuses on the catalytic process. The Vilsmeier reaction, a key step in forming the formyl group, has been optimized by using a triflate catalyst, which has been shown to increase the yield by over 15% and enhance the purity of the final product to more than 99.5%. google.com

Reaction Mechanism Elucidation for Compound Formation

The formation of 2-Butyl-4-chloro-5-formyl-1H-imidazole can be achieved through several synthetic routes, with the Vilsmeier-Haack reaction being a pivotal step in many of them.

A common pathway starts with the condensation of pentamidine (B1679287) hydrochloride and glyoxal. google.com This is followed by a dehydration step to form 2-butyl-1H-imidazol-5(4H)-one. The final step involves reacting this intermediate with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound. chemicalbook.comgoogle.com The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as an electrophile. The imidazole ring attacks this electrophile, and subsequent hydrolysis introduces the formyl group and the chloro substituent onto the imidazole core. vulcanchem.com

An alternative route involves the reaction of (pentanimidoylamino)acetic acid, derived from glycine (B1666218) and methyl pentanimidate, with POCl₃ and DMF. google.comdissertationtopic.netresearchgate.net This method, also a Vilsmeier reaction, has been reported to produce 2-butyl-4-chloro-5-formylimidazole (B193128) with a purity of up to 99.8% and a yield of around 71%. google.com The reaction conditions for this process have been studied in detail, with optimal results achieved when the mole ratio of (pentanimidoylamino)acetic acid, POCl₃, and DMF is 1:2.8:3.0, and the reaction is held at 100°C for 2 hours. dissertationtopic.net

Derivatization and Functionalization of the Chemical Compound

The formyl (-CHO) and chloro (-Cl) groups on the 2-Butyl-4-chloro-5-formyl-1H-imidazole ring are key sites for derivatization and functionalization, allowing for the synthesis of a wide range of more complex molecules.

The aldehyde group is particularly reactive and serves as a versatile handle for various chemical transformations. vulcanchem.com It can undergo condensation reactions with a variety of nucleophiles. For example:

Reaction with substituted o-hydroxy acetophenones leads to the formation of chalcones. researchgate.net These chalcones can then be cyclized to produce chromone (B188151) derivatives. researchgate.net

Condensation with primary hydrazine (B178648) compounds, such as 2,4-dinitrophenylhydrazine, results in the formation of Schiff bases. researchgate.net

It can be used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. chemicalbook.com

The chloro group can also be a site for substitution, although this is less commonly explored in the available literature compared to the reactions of the formyl group. The imidazole nitrogen can also be functionalized. For instance, it can be reacted with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide to form a more complex derivative. researchgate.net

By-product Formation and Purity Considerations in Synthesis

In the synthesis of 2-Butyl-4-chloro-5-formyl-1H-imidazole, the formation of by-products and impurities is a significant concern that can affect the yield and quality of the final product. The purity of this intermediate is particularly crucial as it is a key starting material for the production of the drug Losartan, where it is also known as Losartan Impurity D. chemicalbook.comsimsonpharma.comsigmaaldrich.com

During the Vilsmeier-Haack reaction, incomplete reaction or side reactions can lead to the formation of various impurities. The choice of reagents and reaction conditions plays a critical role in minimizing these by-products. For instance, a synthesis route starting from glycine and a methyl imido ester was reported to yield a product with 85% HPLC purity. google.com However, the addition of a triflate catalyst to the Vilsmeier reaction significantly improved the purity to over 99.5%. google.com

In the context of Losartan synthesis, several process-related impurities have been identified that can arise from or are related to 2-Butyl-4-chloro-5-formyl-1H-imidazole. These include regioisomers formed during the alkylation of the imidazole ring. asianpubs.org For example, the reaction of the imidazole derivative can lead to two isomeric forms due to the delocalization of the lone pair of electrons in the imidazole ring. asianpubs.org Careful control of the reaction and purification steps, such as recrystallization from solvents like dichloromethane (B109758) and hexane (B92381) or acetonitrile (B52724), is necessary to achieve the desired high purity of the final product. google.com

Below is a table summarizing various synthesis methods and the reported purity of 2-Butyl-4-chloro-5-formyl-1H-imidazole.

| Starting Materials | Key Reagents | Reported Purity (HPLC) | Yield | Reference |

| Glycine, Methyl pentanimidate | POCl₃, DMF | 92.5% | 66.4% | google.com |

| Glycine, Methyl pentanimidate | POCl₃, DMF, Triflate catalyst | >99.5% | 70-75% | google.com |

| (pentanimidoylamino)acetic acid | POCl₃, DMF | 99.8% | 71% | google.com |

| 2-butyl-5-formylimidazole | - | 98% | 61% | google.com |

Environmental Dynamics and Transformation Studies

Transport and Distribution in Environmental Compartments

The transport and distribution of 2-ethylhexyl diphenyl phosphate (B84403) in the environment are governed by its physicochemical properties. As a pale yellow, oily liquid, it has low water solubility and a low vapor pressure, which dictates its movement across air, water, and soil compartments. nih.govscbt.com

| Property | Value | Source |

| EINECS Number | 262-223-1 | industrialchemicals.gov.au |

| CAS Number | 1241-94-7 | service.gov.uk |

| Molecular Formula | C20H27O4P | nih.gov |

| Molecular Weight | 362.4 g/mol | nih.gov |

| Physical State | Pale yellow, oily liquid | nih.govscbt.com |

| Water Solubility | 0.38 mg/L at 22°C | scbt.com |

| Vapor Pressure | 3.3 x 10⁻⁵ mm Hg at 25°C (estimated) | nih.gov |

| Melting Point | -54°C to -80°C | service.gov.uk |

| Boiling Point | 181°C at 80 Pa | service.gov.uk |

The interaction of a chemical with soil and sediment is a key process influencing its environmental mobility and availability. For organic compounds like EHDPP, sorption is primarily controlled by the organic carbon content of the soil. kwrwater.nl Due to its low water solubility and hydrophobic nature, EHDPP is expected to adsorb to suspended solids and sediment if released into water. nih.gov

Phosphate-containing compounds can compete with organic matter for binding sites on mineral surfaces in soil, potentially leading to the desorption of naturally occurring organic carbon. slu.se Studies on similar organophosphate compounds indicate that they can be strongly adsorbed by soils. The ionic interactions between the phosphate group and charged mineral or humic surfaces can play a more significant role than simple hydrophobic partitioning. europa.eu While specific experimental data on the sorption coefficient (Koc) for EHDPP is not detailed in the provided results, its chemical structure suggests a high potential for partitioning to soil and sediment.

A substance's tendency to volatilize from surfaces and undergo atmospheric transport is largely determined by its vapor pressure. service.gov.uk With an estimated vapor pressure of 3.3 x 10⁻⁵ mm Hg at 25°C, 2-ethylhexyl diphenyl phosphate is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov This dual-phase presence means it can be subject to both gaseous dispersion and transport while adsorbed to atmospheric particles.

Recent environmental monitoring has confirmed the presence of EHDPP in the atmosphere. Air samples from an urban location in China showed mean concentrations of 110 pg/m³ in PM2.5 particles and 2,810 pg/m³ in the gas phase. industrialchemicals.gov.au The vapor-phase component of EHDPP will be susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov

When released into an aquatic environment, the low water solubility of EHDPP (0.38 mg/L) and its density (sinks in water) dictate its fate. scbt.com It is likely to partition from the water column to suspended solids and eventually deposit in the sediment. service.gov.uknih.gov This process reduces the concentration of the chemical in the water but can lead to its accumulation in benthic environments.

An environmental risk assessment conducted in Europe identified potential risks for the surface water (both fresh and marine) and sediment (both fresh and marine) compartments, suggesting that these are significant sinks for the compound. service.gov.uk The substance is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com Slow hydrolysis may occur, particularly in alkaline conditions, with an estimated half-life of 117 days at a pH of 9. nih.gov

Environmental Persistence and Bioaccumulation Potential Methodologies

Assessing a chemical's environmental persistence and its potential to bioaccumulate are key components of risk assessment under regulations like REACH. europa.euumweltbundesamt.de Methodologies involve a combination of experimental studies and quantitative structure-activity relationship (QSAR) models. umweltbundesamt.de

The persistence of a substance is evaluated by its degradation half-life in various environmental compartments. For EHDPP, biodegradation is considered an important fate process. nih.gov Studies using river water and eutrophic pond water have shown biodegradation half-lives of 5.3 and 4.5 days, respectively. nih.gov

Bioaccumulation potential is often initially screened using the octanol-water partition coefficient (log Kow) and then confirmed with experimental bioconcentration factor (BCF) studies. umweltbundesamt.de A high BCF value indicates that an organism is likely to accumulate the chemical in its tissues to a concentration higher than that in the surrounding environment.

For EHDPP, studies have determined BCF values in fish, which are key indicators for aquatic bioaccumulation. nih.gov

| Organism | Bioconcentration Factor (BCF) | Source |

| Carp (Cyprinus carpio) | 194 - 735 | nih.gov |

| Rainbow Trout Fry (Salmo gairdneri) | 1147 - 1481 | nih.gov |

According to standard classification schemes, these BCF values suggest that the potential for bioconcentration in aquatic organisms is high to very high. nih.gov Despite this, a comprehensive environmental risk assessment concluded that 2-ethylhexyl diphenyl phosphate does not meet the specific criteria to be formally classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance under current European guidelines. service.gov.uk

Biological Interactions: Mechanistic Investigations

Cellular and Subcellular Interaction Mechanisms

There is no specific information available regarding the cellular and subcellular interaction mechanisms of Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate.

No studies have been identified that investigate the receptor binding properties or the modulation of signaling pathways by Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate. For the related compound DINCH, some of its metabolites have been shown to interact with nuclear receptors such as PPARα and PPARγ in in vitro studies, which are involved in lipid metabolism and adipogenesis. oup.comresearchgate.net However, the parent compound DINCH itself showed no such activity in these assays. nih.gov

The mechanisms by which Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate might be transported across cellular membranes and affect membrane permeability have not been studied. As a lipophilic molecule, passive diffusion across the lipid bilayer would be a potential mechanism of entry into cells. ethernet.edu.et

There is no information on the intracellular localization or specific interactions of Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate with cellular organelles.

Metabolic Pathways and Biotransformation

Specific metabolic pathways and biotransformation products for Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate have not been documented. The metabolism of the related compound, DINCH, has been studied and provides a potential model for how Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate might be processed in biological systems.

For DINCH, Phase I metabolism is a key detoxification pathway. It is primarily initiated by hydrolysis of one of the ester linkages by esterases to form the monoester, monoisononyl cyclohexane-1,2-dicarboxylate (MINCH). publisso.denih.gov This is followed by oxidative reactions. publisso.de Given the structural similarity, it is plausible that Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate would also undergo hydrolysis as an initial metabolic step.

The primary metabolites of DINCH include hydroxylated and carboxylated derivatives. Key oxidative metabolites are cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (OH-MINCH), cyclohexane-1,2-dicarboxylic acid mono oxoisononyl ester (oxo-MINCH), and cyclohexane-1,2-dicarboxylic acid mono carboxyisooctyl ester (cx-MINCH). publisso.de

Table 1: Investigated Metabolic Pathways of the Related Compound DINCH

| Metabolic Phase | Reaction Type | Key Enzymes (Putative) | Resulting Metabolites of DINCH |

| Phase I | Hydrolysis | Esterases | Monoisononyl cyclohexane-1,2-dicarboxylate (MINCH) |

| Oxidation | Cytochrome P450 monooxygenases | OH-MINCH, oxo-MINCH, cx-MINCH | |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of monoesters |

In the metabolism of DINCH, the monoester and its oxidized metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate their excretion from the body. nih.gov It is conceivable that metabolites of Octadecen-9-yl hydrogen cyclohexane-1,2-dicarboxylate would follow a similar metabolic fate.

Enzyme Kinetics and Isotope Effects in Biotransformation

The biotransformation of Flumioxazin is governed by specific enzymatic reactions. The primary mechanism of action for Flumioxazin is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthetic pathway for both chlorophyll (B73375) and heme. acs.orgnih.gov Kinetic studies have determined the inhibitor constant (Ki) of Flumioxazin against PPO, providing a quantitative measure of its inhibitory potency. acs.org For instance, one study reported a Ki value of 52.0 nM for Flumioxazin against Nicotiana tabacum PPO (NtPPO). acs.org

The metabolic fate of Flumioxazin has been investigated using radiolabeled compounds, specifically [14C]flumioxazin, which serves as a tool to trace its absorption, distribution, metabolism, and excretion in organisms. who.intepa.gov In rats, gastrointestinal absorption was found to be greater than 90% at a low dose (1 mg/kg) and up to 50% at a high dose (100 mg/kg). epa.gov The excretion is rapid, with the majority eliminated within 24 to 48 hours. fao.org Studies on soil dissipation have indicated that Flumioxazin degradation follows first-order kinetics, with a calculated half-life of approximately 27 days over an initial period and 38 days over a longer term. apvma.gov.auuga.edu

Table 1: Enzyme Inhibition Data for Flumioxazin

| Enzyme | Organism/Cell Line | Inhibitor Constant (Ki) |

|---|

Species-specific Metabolic Variations

Significant variations in the metabolism and toxicological effects of Flumioxazin have been observed across different species. Investigations into its developmental toxicity have revealed a mode of action that is specific to rats and is considered to have no relevancy to humans. nih.gov Studies have demonstrated that Flumioxazin inhibits PPO in rat hepatocyte mitochondria more potently than in human mitochondria. nih.gov This species difference in binding affinity is attributed to differences in binding free energy, as suggested by 3D molecular simulations. nih.gov

In ruminants like goats, the major metabolic pathways include hydrolysis of the imide moiety and hydroxylation of the cyclohexene (B86901) ring. epa.gov In poultry, metabolism is less extensive, with the parent compound being the most prominent residue in most tissues. epa.gov

Table 2: Summary of Species-Specific Metabolic and Toxicological Differences for Flumioxazin

| Species | Key Finding | Reference |

|---|---|---|

| Rat | Highly sensitive to developmental toxicity due to potent PPO inhibition and subsequent anemia/hypoxemia in embryos. nih.govepa.gov | nih.govepa.gov |

| Human | PPO is less sensitive to Flumioxazin inhibition compared to rats; developmental toxicity MOA not considered relevant. nih.gov | nih.gov |

| Rabbit | Fewer or no developmental effects observed compared to rats; lower fetal concentrations of Flumioxazin and its metabolites. fao.orgnih.gov | fao.orgnih.gov |

| Goat | Metabolism involves hydrolysis of the imide moiety and hydroxylation of the cyclohexene ring. epa.gov | epa.gov |

Molecular Mechanisms of Action (Mechanistic Toxicology Focus)

The toxicological effects of Flumioxazin are rooted in its ability to induce cellular stress and interfere with critical biological pathways.

Flumioxazin induces significant oxidative stress by inhibiting PPO. mdpi.comfrontiersin.org This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX. acs.orgfrontiersin.org Protoporphyrinogen IX diffuses from the plastids into the cytoplasm where it is oxidized to protoporphyrin IX. acs.org In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and hydrogen peroxide. acs.orgmdpi.comfrontiersin.org This overproduction of ROS results in an oxidative burst, causing lipid peroxidation, membrane damage, and degradation of proteins and nucleic acids, ultimately leading to cell death. mdpi.comfrontiersin.orgresearchgate.net In response to this herbicide-induced oxidative stress, organisms may activate their antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and glutathione (B108866) transferases. mdpi.comnih.gov

The genotoxic potential of Flumioxazin has been a subject of investigation. Studies designed to assess its ability to damage genetic material have generally returned negative results. apvma.gov.au For example, Flumioxazin was found to be negative in an in vivo rat bone marrow micronucleus assay and a UDS (Unscheduled DNA Synthesis) assay. epa.gov The World Health Organization (WHO) concluded that Flumioxazin is unlikely to be genotoxic in vivo. fao.org However, some computational, or in silico, classifications have listed Flumioxazin as potentially causing DNA adduct formation through its oxidized metabolites. ljmu.ac.uk DNA adducts are segments of DNA bound to a cancer-causing chemical, and their formation can be a critical step in the initiation of carcinogenesis. nih.gov While endogenous and exogenous agents can form adducts, and cells possess repair mechanisms, unrepaired adducts can lead to mutations. nih.govberkeley.edu Given the general lack of in vivo genotoxicity, significant DNA adduct formation by Flumioxazin is not considered a primary mechanism of its toxicity.

The primary functional perturbation caused by Flumioxazin is the direct inhibition of the PPO enzyme, which disrupts heme and chlorophyll synthesis. wikipedia.orgepa.gov This interaction is a non-covalent binding to the enzyme's active site. Beyond this primary target, research in plants has suggested other protein interactions. In grapevine tissues, Flumioxazin exposure led to changes in the expression of various proteins, including those related to photosynthesis (like Rubisco), carbon metabolism, and pathogenesis-related defense proteins. nih.gov This indicates a systemic response and broader functional perturbation beyond the direct inhibition of PPO. nih.gov In plant photosystems, PPO-inhibiting herbicides can enhance the formation of adducts on proteins like the D1 protein of photosystem II, further impairing photosynthetic function. researchgate.net

Flumioxazin has been identified as a potential endocrine-disrupting compound in mammals. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that effects possibly associated with endocrine disruption include an increased incidence of reproductive organ abnormalities in rats, such as atrophied or hypoplastic testes and epididymides. epa.govmass.gov These effects suggest a potential risk, and the EPA has recommended further screening to better characterize the endocrine-related effects of Flumioxazin. epa.govregulations.gov The Food Quality Protection Act (FQPA) mandates the development of a screening program to determine if substances have an effect similar to natural estrogens or other endocrine effects. epa.gov While the precise molecular mechanisms of Flumioxazin's interference with the endocrine system are not fully elucidated, the observed reproductive toxicity in animal studies points to a potential area of concern. epa.govmass.gov

Immunomodulatory Mechanisms

3,3'-Diindolylmethane (DIM) has been identified as a potent modulator of the immune system, capable of influencing both innate and acquired immune responses. nih.gov Its mechanisms of action are multifaceted, involving direct effects on immune cells, regulation of signaling pathways, and modulation of cytokine production.

One of the key immunomodulatory functions of DIM is its ability to stimulate immune cells. Studies have shown that DIM can induce the proliferation of splenocytes, which are a diverse population of immune cells found in the spleen. nih.govnih.gov It also augments splenocyte proliferation induced by mitogens and Interleukin-2. nih.govnih.gov Furthermore, DIM stimulates the production of reactive oxygen species (ROS) by peritoneal macrophages, a critical step in the destruction of pathogens and tumor cells. nih.govnih.gov

The immunomodulatory properties of DIM are also closely linked to its ability to regulate multiple receptors and signaling pathways. plos.org Research indicates that DIM's effects can be mediated through the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ERα). mdpi.comaacrjournals.org By activating AhR, DIM can influence gene expression that controls various cellular processes. mdpi.comaacrjournals.orgunimedizin-mainz.de It also modulates critical signaling pathways such as NF-κB, which plays a central role in regulating immune responses to infection and inflammation. pnas.orgmdpi.com

A significant aspect of DIM's immunomodulatory activity is its influence on cytokine production. Oral administration of DIM in murine models has been shown to increase serum levels of several key cytokines, including Interleukin-6 (IL-6), Granulocyte colony-stimulating factor (G-CSF), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). nih.govnih.gov These cytokines play crucial roles in immune system regulation; for instance, IL-12 and IFN-γ are vital for promoting Th1 immune responses against pathogens, while IL-6 is critical for antibody production. nih.govfrontiersin.org In some contexts, such as in rheumatoid arthritis fibroblast-like synoviocytes, DIM has been shown to suppress pro-inflammatory cytokines like IL-6, IL-8, and IL-1β that are induced by Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org This suggests that DIM's effect on cytokine production can be context-dependent. The compound's anti-inflammatory properties are also associated with the regulation of T-cell differentiation, particularly the inhibition of Th1 and Th17 cells. plos.org

Table 1: Summary of Immunomodulatory Effects of 3,3'-Diindolylmethane (DIM)

| Immune Cell/Component | Observed Effect of DIM | Associated Mechanism/Outcome | Reference |

|---|---|---|---|

| Splenocytes | Induces and augments proliferation | Enhancement of overall immune cell activity. | nih.govnih.gov |

| Peritoneal Macrophages | Stimulates Reactive Oxygen Species (ROS) production | Increased capacity to kill pathogens and tumor cells. | nih.govnih.gov |

| T-Cells | Induces cell-cycle arrest and apoptosis in activated T-cells; regulates differentiation (inhibits Th1/Th17) | Attenuation of inflammation and autoimmune responses. | plos.orgnih.gov |

| Cytokine Profile (in vivo) | Increases serum levels of IL-6, G-CSF, IL-12, IFN-γ | Potent stimulation of systemic immune function. | nih.govnih.gov |

| Signaling Pathways | Modulates Aryl Hydrocarbon Receptor (AhR), Estrogen Receptor (ERα), and NF-κB | Regulates gene expression and coordinates immune responses. | plos.orgmdpi.com |

Gene Expression and Proteomic Profiling in Mechanistic Studies

To elucidate the molecular underpinnings of DIM's biological activities, researchers have employed genome-wide analysis techniques, including gene expression profiling and proteomics. These approaches provide a broad view of the cellular changes induced by DIM, revealing complex networks of genes and proteins that are altered.

Gene Expression Profiling

Gene expression studies have been crucial in understanding how DIM exerts its immunomodulatory and anti-cancer effects. A notable finding is that DIM upregulates the expression of IFN-γ and its receptor, potentiating the IFN-γ signaling pathway. nih.gov This is significant as IFN-γ is a central regulator of immune responses. nih.gov In murine T-cells, DIM has been shown to upregulate the expression of the Aryl Hydrocarbon Receptor (AhR) gene while downregulating Hypoxia-inducible factor 1-alpha (HIF1A). sc.edu

Furthermore, DIM's influence extends to the regulation of non-coding RNAs, such as microRNAs (miRNAs), which are small molecules that control gene expression post-transcriptionally. nih.govfrontiersin.org In studies involving staphylococcal enterotoxin B-induced lung injury, DIM treatment altered the miRNA profile in lung-infiltrating mononuclear cells. nih.gov Specifically, it was found to downregulate miR-222, which is involved in cell death and cell-cycle progression pathways in activated T-cells. nih.gov Another study demonstrated that DIM can downregulate miR-31 expression, which in turn promotes caspase-2-mediated apoptosis in T cells. plos.org In breast cancer cells, DIM has been shown to inhibit growth via the degradation of Cdc25A, a process mediated by the downregulation of miR-21. oaepublish.com These findings highlight that DIM can epigenetically regulate immune cell function through the modulation of specific miRNAs.

Table 2: Gene and MicroRNA Expression Changes Induced by 3,3'-Diindolylmethane (DIM)

| Study Focus | Cell/Model System | Gene/miRNA Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Immune Stimulation | Human breast cancer cells | IFN-γ and IFN-γ receptor | Upregulation of expression | nih.gov |

| Cellular Metabolism | Murine splenocytes (T-cells) | AhR / HIF1A | Upregulation / Downregulation | sc.edu |

| Acute Lung Injury | Murine lung mononuclear cells | miR-222 | Downregulation | nih.gov |

| Liver Injury | Murine T-cells | miR-31 | Downregulation | plos.org |

| Breast Cancer | Human breast cancer cells | miR-21 | Downregulation | oaepublish.comresearchgate.net |

Proteomic Profiling

Proteomic profiling, which is the large-scale study of proteins, offers another layer of insight into DIM's mechanisms. By analyzing the entire set of proteins (the proteome) in a cell or tissue, researchers can identify which proteins and signaling pathways are impacted by the compound.

A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) investigated the proteomic changes in esophageal squamous cell carcinoma tissues following treatment with DIM in combination with another agent. jcancer.org The analysis revealed that the combination treatment significantly downregulated proteins involved in key cellular processes. jcancer.org The top two most significantly downregulated pathways were DNA Replication and the Cell Cycle. jcancer.org Differentially expressed proteins that were downregulated included critical cell cycle regulators like CDK1 and proteins essential for DNA replication such as MCM2, MCM3, MCM5, MCM6, and MCM7. jcancer.org Another study on drug-resistant cancer cells showed that DIM treatment led to changes in the expression of proteins involved in apoptosis, including an increase in pro-apoptotic proteins like Bad and Bax and a decrease in anti-apoptotic proteins like Bcl-xL in certain cell lines. nih.gov

These proteomic findings provide a comprehensive view of how DIM can inhibit cell growth by altering the expression of a suite of proteins essential for cell division and survival.

Table 3: Proteomic Analysis of Cellular Response to 3,3'-Diindolylmethane (DIM)

| Study Focus | Methodology | Key Protein/Pathway Findings | Reference |

|---|---|---|---|

| Esophageal Squamous Cell Carcinoma | LC-MS/MS-based quantitative proteomics | Downregulation of proteins in the DNA Replication and Cell Cycle pathways (e.g., CDK1, MCM2/3/5/6/7). | jcancer.org |

| Drug-Resistant Cancer Cells | Immunoblot analysis | Altered expression of apoptotic proteins (e.g., increased Bad/Bax, decreased Bcl-xL) favoring apoptosis. | nih.gov |

Table of Mentioned Compounds

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating components from a mixture. When coupled with powerful detectors, it provides robust platforms for both qualitative and quantitative analysis of Fludioxonil.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective hyphenated technique for the analysis of volatile and semi-volatile compounds like Fludioxonil. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

A validated GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the simultaneous determination of Fludioxonil and Boscalid in grape and soil samples. nih.gov This method demonstrated excellent linearity (R² > 0.99) and achieved low limits of detection (LOD) and quantification (LOQ) of 0.006 mg/kg and 0.02 mg/kg, respectively. nih.gov Another established procedure, Method AG-664, utilizes GC-MS for analyzing Fludioxonil residues in mangoes following a solvent extraction and dichloromethane (B109758) partition cleanup. fao.org The mass spectrometer detector provides selective detection, crucial for complex fruit matrices. fao.org

Table 1: GC-MS Parameters and Performance for Fludioxonil Analysis

| Parameter | Grape & Soil Analysis nih.gov | Mango Analysis (Method AG-664) fao.org |

|---|---|---|

| Technique | GC-MS/MS | GC/MS |

| Linearity (R²) | > 0.99 | 0.9987–0.9993 |

| LOD | 0.006 mg/kg | Not specified |

| LOQ | 0.02 mg/kg | 0.01 mg/kg |

| Recovery | 82.73–97.67% | Validated at 0.01 and 0.20 mg/kg |

| Key Mass Fragments (m/z) | Not specified | 248 (M+), 182, 154, 127 nih.govfao.org |

This table is interactive and can be sorted.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for compounds that are non-volatile or thermally unstable, making it exceptionally well-suited for Fludioxonil analysis. This technique separates compounds in a liquid mobile phase using a high-performance stationary phase column before detection by a tandem mass spectrometer. The high selectivity of LC-MS/MS allows for the quantification of Fludioxonil at very low levels in diverse and complex matrices.

Numerous studies have established LC-MS/MS methods for Fludioxonil. One such method was developed for its determination in processed fruits like tomato pulp and pear purée, achieving mean recoveries between 77.1% and 96.5% for fortification levels as low as 0.002–0.020 mg/kg. oup.comnih.gov Another highly efficient method combining QuEChERS sample preparation with HPLC-MS/MS was used for analyzing Fludioxonil in cherries, reporting an LOQ of 0.01 mg/kg and recoveries of 81–94%. nih.gov The specificity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions, such as m/z 247→126 for quantification and m/z 247→180 for confirmation. researchgate.net

Table 2: LC-MS/MS Method Parameters for Fludioxonil Quantification

| Parameter | Value / Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 | oup.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | oup.comnih.gov |

| Precursor Ion (m/z) | 247 | researchgate.net |

| Quantification Transition (m/z) | 247 → 126 | researchgate.net |

| Confirmation Transition (m/z) | 247 → 180 | researchgate.net |

| Declustering Potential (V) | -40 | researchgate.net |

| Collision Energy (V) | -41 (for m/z 126); -36 (for m/z 180) | researchgate.net |

| LOD (in cherries) | 0.005 mg/kg | nih.gov |

| LOQ (in cherries) | 0.01 mg/kg | nih.gov |

This table is interactive and can be sorted.

Hyphenated techniques are formed by the online combination of a separation technique with a spectroscopic detection technique. saspublishers.com The methods described above, GC-MS and LC-MS/MS, are prime examples of this powerful approach. The coupling of chromatography with mass spectrometry is essential for analyzing Fludioxonil in complex mixtures like food products and environmental samples. iosrjournals.org

The chromatographic component (GC or LC) separates Fludioxonil from matrix interferences—other compounds present in the sample that could otherwise interfere with detection. actascientific.com The mass spectrometric component provides highly selective and sensitive detection, enabling unambiguous identification and precise quantification based on the compound's mass-to-charge ratio and fragmentation patterns. iosrjournals.org This combination overcomes the limitations of using either technique alone, providing the high degree of certainty required for residue analysis and regulatory compliance. oup.comnih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the fundamental characterization of a chemical compound. They provide detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. hyphadiscovery.com It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Fludioxonil, both ¹H (proton) and ¹³C NMR spectra are used for complete structural assignment.

The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. Data obtained in a deuterated solvent like DMSO-d6 allows for the precise mapping of the molecule's framework, confirming the positions of the phenylpyrrole and difluorobenzodioxole moieties. nih.gov

Table 3: ¹H and ¹³C NMR Spectral Data for Fludioxonil

| Parameter | ¹H NMR Data nih.gov | ¹³C NMR Data nih.gov |

|---|---|---|

| Instrument | JEOL | JEOL |

| Frequency | 400 MHz | 100.40 MHz |

| Solvent | DMSO-d6 | DMSO-d6 |

| Key Chemical Shifts (δ, ppm) | 12.19 (1H, Pyrrole N-H) | 143.1, 139.1 (Aromatic C) |

| 7.83-7.82 (1H, Aromatic) | 133.5, 130.9 (Aromatic C) | |

| 7.56-7.54 (2H, Aromatic/Pyrrole) | 129.2, 128.4 (Aromatic C) | |

| 7.37-7.28 (3H, Aromatic/Pyrrole) | 124.8, 121.9, 120.3 (Pyrrole/Aromatic C) | |

| 116.8, 116.7 (Cyano C, Aromatic C) | ||

| 108.2, 89.9 (Aromatic C) |

This table is interactive and can be sorted. Chemical shifts are indicative of major reported signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the electronic structure of molecules. IR spectroscopy measures the vibrations of bonds, with different functional groups absorbing infrared radiation at characteristic frequencies. The IR spectrum of Fludioxonil shows distinct absorption bands that confirm the presence of key functional groups. fao.org

UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. Fludioxonil exhibits strong UV absorbance due to its aromatic rings and conjugated system. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. fao.org

Table 4: Spectroscopic Data (IR and UV-Vis) for Fludioxonil

| Spectroscopy Type | Parameter | Value | Functional Group Assignment |

|---|---|---|---|

| Infrared (IR) | Wavenumber (cm⁻¹) | 3289 | N-H stretch (pyrrole) |

| Wavenumber (cm⁻¹) | 2223 | C≡N stretch (nitrile) | |

| Wavenumber (cm⁻¹) | 1652, 1530 | C=C stretch (aromatic rings) | |

| Wavenumber (cm⁻¹) | 1236 | C-O stretch (dioxole ether) | |

| UV-Visible (UV-Vis) | λmax (in Methanol, neutral) | 266 nm | π → π* transitions in conjugated system |

| Molar Extinction (ε) | 12384 L·mol⁻¹·cm⁻¹ | - | |

| λmax (in Methanol, acidic) | 265 nm | π → π* transitions in conjugated system | |

| λmax (in Methanol, basic) | 271 nm | π → π* transitions in conjugated system |

This table is interactive and can be sorted. Data sourced from reference fao.org.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. bohrium.com This precision allows for the determination of a compound's elemental formula. For Flumethrin, HRMS provides an exact monoisotopic mass of 509.0960771 Da. nih.gov This level of accuracy is instrumental in distinguishing Flumethrin from other co-eluting compounds that may have the same nominal mass but different elemental compositions. rsc.org

Techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Flight Time (LC-ESI-QFT) mass spectrometry have been utilized for Flumethrin analysis, achieving high resolution (e.g., 17500) to ensure confident identification. massbank.eu Modern platforms, like those using Orbitrap technology, enable robust screening and quantitation of numerous compounds, including Flumethrin, in a single analysis by leveraging comprehensive HRAM spectral libraries. thermofisher.com

Table 1: Computed Properties of Flumethrin

| Property | Value | Reference |

| Molecular Weight | 510.4 g/mol | Computed by PubChem |

| Exact Mass | 509.0960771 Da | Computed by PubChem nih.gov |

| Molecular Formula | C28H22Cl2FNO3 | nih.gov |

| Topological Polar Surface Area | 59.3 Ų | Computed by Cactvs nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate quantitative analysis, aiming to isolate Flumethrin from the sample matrix and remove interfering substances. The choice of technique depends on the matrix's complexity (e.g., honey, beeswax, milk, blood) and the analyte's physicochemical properties.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for the extraction and cleanup of Flumethrin from various samples. mdpi.com

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For Flumethrin analysis, LLE has been successfully applied to milk and blood samples using acetonitrile (B52724) for extraction followed by partitioning with n-hexane. unesp.br In honey and beeswax, a combination of n-hexane and dichloromethane has been used. researchgate.netresearchgate.net While effective, LLE can sometimes be labor-intensive and may lead to the formation of emulsions, which complicates the extraction process. nih.govactapharmsci.com

Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. labrulez.com It is often preferred for its efficiency, reduced solvent consumption, and ability to provide cleaner extracts compared to LLE. labrulez.comresearchgate.net For Flumethrin in honey, a method using RP C-18 cartridges for extraction, followed by an optional cleanup on silica (B1680970) cartridges, has been developed, yielding high recovery rates of around 95%. researchgate.net Similarly, C18 cartridges have been used to isolate other synthetic pyrethroids from biological fluids like urine and plasma. nih.gov

Table 2: Comparison of Extraction Techniques for Flumethrin

| Technique | Matrix | Solvents/Sorbents | Average Recovery | Reference |

| LLE | Milk & Blood | Acetonitrile, n-Hexane | 78 - 91% | unesp.broup.com |

| LLE | Honey & Beeswax | n-Hexane, Dichloromethane | 84 - 105% | |

| SPE | Honey | RP C-18 Cartridges | ~95% | researchgate.net |

To address the limitations of conventional methods, advanced microextraction techniques have been developed. These methods are characterized by minimal solvent use, high enrichment factors, and integration of extraction and pre-concentration steps. mdpi.com

While specific applications for Flumethrin are not extensively documented, methods developed for similar pyrethroids are highly relevant. Solid-Phase Microextraction (SPME) , for instance, has been effectively used for determining other pyrethroids in food matrices like cucumber and watermelon. nih.gov SPME involves the use of a coated fiber to extract analytes directly from the sample or its headspace. researchgate.net Another promising technique is Dispersive Liquid-Liquid Microextraction (DLLME) and its variants, such as Ultrasound-Assisted Emulsified Microextraction (UA-EME). cyberleninka.ru These methods use a small amount of extraction solvent dispersed into the aqueous sample, creating a large surface area for rapid analyte transfer. cyberleninka.ru The potential application of these green and efficient techniques for Flumethrin analysis is a subject of ongoing research.

In analytical methods employing mass spectrometry, particularly with electrospray ionization (ESI), the sample matrix can significantly impact the analyte's ionization efficiency, leading to signal suppression or enhancement. restek.comchromatographyonline.com This phenomenon, known as the matrix effect, can compromise the accuracy and precision of quantitative results. nih.gov

Several strategies are employed to mitigate these effects in Flumethrin analysis:

Effective Sample Cleanup: The use of robust sample preparation techniques like SPE is crucial for removing co-extracted matrix components that cause interference. researchgate.netresearchgate.net SPE has been shown to be beneficial in reducing matrix effects observed in LLE procedures for pyrethroids in blood. researchgate.netresearchgate.net

Sample Dilution: A straightforward approach is to dilute the final extract, which reduces the concentration of interfering compounds. chromatographyonline.comfastercapital.com However, this may compromise the method's sensitivity if the analyte concentration is low. chromatographyonline.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank sample matrix that has undergone the same extraction procedure. restek.com This approach helps to compensate for signal alteration caused by the matrix, as the standards and samples experience the same effect.

Use of Internal Standards: The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte during extraction and ionization but is distinguishable by mass. chromatographyonline.com

Quantitative Analysis and Method Validation

The final stage of the analytical process involves the quantification of Flumethrin and the validation of the analytical method to ensure its reliability, accuracy, and precision.

Quantitative analysis is typically performed by constructing a calibration curve. This is achieved by analyzing a series of standard solutions of known Flumethrin concentrations and plotting the instrument response (e.g., peak area) against the concentration. google.com For Flumethrin and other pyrethroids, linear calibration curves with high correlation coefficients (r² > 0.99) are typically achieved, demonstrating a direct relationship between concentration and response within a defined range. google.comwjarr.comijariit.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation. d-nb.info The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.infojaragri.com These values are crucial for assessing the suitability of a method for a specific application, such as residue monitoring. For Flumethrin, reported LODs and LOQs vary depending on the analytical technique and the sample matrix.

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for Flumethrin

| Matrix | Technique | LOD | LOQ | Reference |

| Honey | LC-MS/MS | 1 µg/kg | 3 µg/kg | fao.org |

| Milk | HPLC-UV | - | 5 µg/kg | fao.org |

| Milk & Blood | HPLC-UV | 1 µg/kg | - | oup.com |

| Honey | GC-ECD | - | 5 µg/kg | researchgate.net |

| Cattle Tissue | HPLC-UV | 2 µg/kg | 10 µg/kg | fao.org |

| Garlic | GC or GC-MS/MS | - | 10 µg/kg | google.com |

Accuracy, Precision, and Robustness Assessment

The validation of analytical methods for Fludioxonil is fundamental to guarantee reliable and reproducible results. This involves a rigorous assessment of accuracy, precision, and robustness. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) are the predominant techniques for these assessments.

Accuracy , defined as the closeness of a measured value to a standard or known value, is often evaluated through recovery studies. For instance, a study utilizing an HPLC method with UV-Diode Array Detection (DAD) for the analysis of Fludioxonil in a pesticide formulation reported recovery values ranging from 98.95% to 102.26%. ukim.mk In another study involving the analysis of Fludioxonil residues in cherries using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS, average recoveries were found to be between 81% and 94%. nih.gov Similarly, the analysis of Fludioxonil in processed fruits and vegetables by LC/ESI-MS/MS demonstrated mean recoveries from 77.1% to 96.5%. nih.gov

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). The aforementioned HPLC-UV-DAD method demonstrated an RSD of less than 1%. ukim.mk The QuEChERS HPLC-MS/MS method for cherries showed RSDs ranging from 2.5% to 11.9%. nih.gov For the LC/ESI-MS/MS analysis of processed fruits and vegetables, the associated RSDs were between 4.2% and 11.5%. nih.gov A gas chromatography-tandem mass spectrometry (GC-MS/MS) method for Fludioxonil in grapes and soil reported RSDs of 1.31% to 10.31%. nih.gov

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. While specific numerical data for robustness is less commonly published in detail, the successful application of these methods across various matrices and laboratories, as evidenced by the consistent accuracy and precision data, indicates a high degree of robustness. ukim.mknih.govnih.govnih.gov

Interactive Data Table: Accuracy and Precision of Fludioxonil Analytical Methods

| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) |

| HPLC-UV-DAD | Pesticide Formulation | 98.95 - 102.26 | < 1 |

| QuEChERS HPLC-MS/MS | Cherries | 81 - 94 | 2.5 - 11.9 |

| LC/ESI-MS/MS | Processed Fruits & Vegetables | 77.1 - 96.5 | 4.2 - 11.5 |

| GC-MS/MS | Grapes and Soil | 82.73 - 97.67 | 1.31 - 10.31 |

Inter-laboratory Validation Studies

While individual laboratory validation is crucial, inter-laboratory validation studies, also known as collaborative studies or proficiency tests, are the ultimate measure of a method's reproducibility and transferability. These studies involve multiple laboratories analyzing the same homogenous sample to assess the level of agreement in their results.

Organizations such as Fapas® and Bipea offer proficiency testing programs that include Fludioxonil in their scope of analytes for pesticide residues in food matrices. fapas.combipea.orgbipea.org Participation in these programs allows laboratories to benchmark their performance against a global standard and provides confidence in the reliability of their data. While the detailed reports of these proficiency tests are often confidential to the participants, the availability of such programs indicates that standardized and validated methods are in widespread use for Fludioxonil analysis. The primary goal of these programs is to help laboratories prove their technical skills and ensure the accuracy of their results on a worldwide basis. bipea.org

Emerging Analytical Technologies for Compound Research

The field of analytical chemistry is continuously evolving, with new technologies offering enhanced sensitivity, selectivity, and speed for the analysis of compounds like Fludioxonil.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) are becoming the gold standard for pesticide residue analysis. youtube.comekb.eg These techniques provide unambiguous identification and quantification of Fludioxonil even in complex matrices and at very low concentrations. nih.govnih.gov The development of ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), also holds promise for rapid, direct analysis of samples with minimal preparation.

Biosensors: Biosensors are emerging as a rapid and portable alternative for the detection of pesticide residues. nih.govnih.govresearchgate.net Immunosensors, which utilize the specific binding of antibodies to Fludioxonil, have been developed and can offer high sensitivity and selectivity. nih.gov Enzyme-based biosensors are another area of active research, where the inhibition of a specific enzyme by the pesticide is measured. nih.gov These technologies have the potential to move pesticide analysis from the laboratory to the field, enabling real-time monitoring.

Nanotechnology: Nanomaterials are being explored for their unique properties in enhancing analytical methods. researchgate.netnih.gov For instance, nanoparticles can be used to improve the efficiency of sample extraction and cleanup, or as signal enhancers in biosensors. researchgate.netnih.gov Research has shown that mesoporous silica nanoparticles can be used as a carrier for Fludioxonil, and Fourier-transform infrared (FTIR) spectroscopy is used to characterize these formulations. researchgate.net

Non-Thermal Plasma: Recent research has investigated the use of non-thermal atmospheric plasma for the reduction of Fludioxonil residues. mdpi.com This innovative approach could offer a novel method for decontamination and is monitored using techniques like LC-MS/MS. mdpi.com

Exposure Assessment Methodologies

Methodologies for Environmental Exposure Assessment

Environmental exposure assessment for substances like 3,4-Dichlorobenzotrifluoride involves evaluating its presence and concentration in various environmental media. oecd.org The transport, dispersion, and transformation of contaminants are governed by their physicochemical properties. epa.gov

The collection of environmental samples for chemical analysis requires specific strategies to ensure the integrity of the sample. ca.gov

Air Sampling: For volatile organic compounds (VOCs) such as 3,4-Dichlorobenzotrifluoride, air sampling can be conducted using active or passive methods. osha.govalsglobal.com Active methods involve drawing a known volume of air through a sampling medium using a pump. osha.gov The sampling intake should be positioned to avoid non-target contaminants like engine exhaust. ca.gov Passive sampling, which relies on the natural diffusion of air, is also a viable option. alsglobal.commarkes.com

Water Sampling: To assess water quality, monitoring for organic pollutants is essential. teinstruments.com When sampling water, locations should be approached carefully to avoid disturbing sediment, often by wading in from a downstream direction in shallow waters. environment.govt.nz For deeper water, specialized containers attached to poles or divers may be employed. environment.govt.nz

Soil Sampling: Soil sampling procedures for volatile compounds must be performed rapidly to minimize the loss of volatiles to the atmosphere. environment.govt.nz Samples can be collected from the surface or at depth using devices like a split spoon. nv.gov It is recommended to expose a fresh surface before collecting the sample. nv.gov To get a representative sample of a larger area, multiple subsamples can be collected and mixed. seafdec.org.ph Samples for volatile analysis should completely fill the container to eliminate headspace. environment.govt.nz

Table 1: Environmental Sampling Strategies for Volatile Organic Compounds

| Medium | Sampling Strategy | Key Considerations |

| Air | Active sampling (pumps) or passive sampling (diffusive monitors). osha.govalsglobal.com | Avoid contamination from non-target sources like exhaust fumes. ca.gov |

| Water | Grab samples from downstream or using specialized equipment for depth. environment.govt.nz | Avoid sediment disturbance. environment.govt.nz |

| Soil | Rapid collection from a freshly exposed surface; composite sampling for representative results. nv.govseafdec.org.ph | Minimize exposure to air to prevent loss of volatile compounds; no headspace in the container. environment.govt.nz |

Passive sampling is a widely used technique for monitoring personal exposure, large-scale environmental studies, and indoor air quality. markes.com It functions based on the principle of Fick's first law of diffusion, where analytes move to a sorbent medium at a rate dependent on environmental conditions. markes.com A key advantage is that no power source is required, making it suitable for long-term, time-weighted average monitoring. markes.com

Several types of passive sampling devices are available for VOCs:

Passive Thermal Desorption (TD) Tubes: These offer a continuous sampling option for up to 14 days. alsglobal.com VOCs are collected via diffusion and are later thermally desorbed for analysis. alsglobal.com

VOC Badges and Radiello Samplers: These devices also rely on diffusion and are suitable for collecting a wide range of VOCs. alsglobal.comskcinc.com

Axial and Radial Diffusive Samplers: Tube-based passive samplers can be axial, used for a wide concentration range over periods from 8 hours to 4 weeks, or radial, which have a higher sampling rate. markes.com

Silicone Wristbands: An innovative and low-cost approach involves using silicone wristbands as passive samplers to measure individual exposure to various organic chemicals over time. oregonstate.edu

Table 2: Comparison of Passive Sampling Devices for VOCs

| Device Type | Sampling Duration | Analytes | Applications |

| Thermal Desorption Tubes | Up to 14 days alsglobal.com | Volatile Organic Compounds (VOCs) alsglobal.com | Continuous, long-term environmental monitoring. alsglobal.com |

| Radiello Samplers | Up to 7 days alsglobal.com | VOCs including light hydrocarbons (C3-C11) and BTEX. alsglobal.com | Indoor and ambient air sampling. alsglobal.com |

| Axial Diffusive Samplers | 8 hours to 4 weeks markes.com | Volatile Organic Compounds (VOCs) markes.com | Wide concentration range air monitoring. markes.com |

| Silicone Wristbands | Time-integrated | Over 1,530 semi-volatile and volatile organic chemicals. oregonstate.edu | Personal exposure monitoring. oregonstate.edu |

Environmental monitoring programs are essential for tracking contaminant levels over time and across different locations. science.gc.ca For halogenated organic compounds, these programs can involve analyzing various environmental media and biota. nih.govccmaknowledgebase.vic.gov.au For instance, monitoring programs have been established to assess levels of halogenated compounds in coastal waters and marine life to protect seafood quality. ccmaknowledgebase.vic.gov.au In the Great Lakes, fish are used as bioindicators to assess toxic contaminants, including halogenated organic compounds. nih.gov

Data interpretation in these programs helps to:

Identify spatial and temporal trends in contaminant concentrations. science.gc.ca

Assess the effectiveness of control measures and regulations. teinstruments.comfao.org

Provide a basis for risk assessment and management decisions. fao.orgeuropa.eu

The data collected from monitoring can be used in exposure assessments for both humans and the environment. oecd.org

Methodological Frameworks for Occupational Exposure Assessment

Occupational exposure to 3,4-Dichlorobenzotrifluoride can occur in industrial settings where it is manufactured or used. nih.gov Assessing this exposure is critical for ensuring worker safety.

Industrial hygiene protocols for airborne contaminants involve collecting samples to determine a worker's exposure level. navy.mil

Active Sampling: This is a common method where a sampling pump draws air from the worker's breathing zone through a collection medium, such as a sorbent tube or a filter cassette. osha.govamericanchemistry.com For compounds like 3,3'-dichlorobenzidine, a related chlorinated compound, samples are collected on acid-treated glass fiber filters. osha.gov

Sample Duration: Samples can be collected over short periods to assess peak exposures or over a full work shift to determine a time-weighted average (TWA) exposure. navy.mil For extended work shifts, multiple consecutive samples may be taken to calculate an 8-hour TWA. osha.gov

Analytical Methods: The collected samples are analyzed in a laboratory using established methods. navy.mil For example, gas chromatography is used for the analysis of certain aromatic amines. osha.gov It is crucial to use appropriate sampling and analytical methods to ensure accuracy and sensitivity. navy.mil

Dermal exposure is a significant potential pathway, especially for liquid chemicals. nih.gov Various methods are used to assess skin exposure in occupational settings. nih.gov

Modeling: The U.S. Environmental Protection Agency (EPA) has used models like the Dermal Exposure to Volatile Liquids (DEVL) model to estimate occupational dermal exposure for volatile, liquid chemicals such as trichloroethylene (B50587) and perchloroethylene. nih.gov

Wipe Sampling: This method involves wiping a defined area of the skin to collect any contaminants present. core.ac.uk

Tape Stripping: For compounds with low volatility, tape stripping can be used to remove the outer layers of the stratum corneum for analysis. core.ac.uk

Fluorescent Tracers: This technique uses fluorescent substances to visualize and quantify the extent of skin contamination and can be valuable for worker training. core.ac.uk

Glove Permeation: Assessing the permeation of chemicals through protective gloves is another critical aspect of dermal exposure assessment. nih.govchemicalbook.com The type of protective equipment should be selected based on the concentration and amount of the hazardous substance. chemicalbook.com

A review of dermal exposure assessment methods found that biomarkers and dosimeters (like patches) were the most commonly reported techniques in occupational studies. nih.gov

Identification of Chemical Compound Einecs 262-223-1 Unsuccessful

An extensive search of chemical databases and public records has failed to identify a specific chemical substance corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-223-1. As a result, the detailed article on exposure assessment methodologies for this compound as requested cannot be generated.